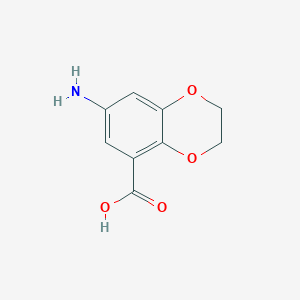

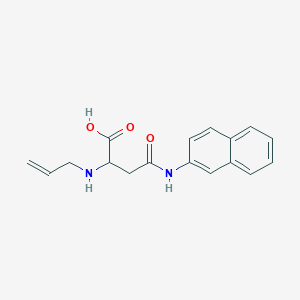

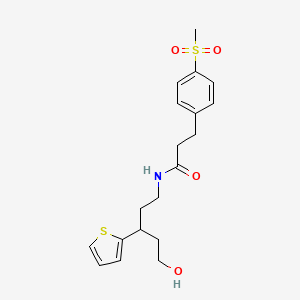

![molecular formula C19H22N4O3S B3006097 N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 881563-73-1](/img/structure/B3006097.png)

N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes and potential therapeutic applications. Benzenesulfonamides have been studied extensively for their inhibitory properties against different enzymes and for their potential use in treating diseases such as Alzheimer's, cancer, and conditions involving the kynurenine pathway .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the amidation reaction between amines and benzenesulfonyl chloride derivatives. For example, the synthesis of N-(quinolin-8-yl)benzenesulfonamide derivatives was achieved using 8-aminoquinoline and benzenesulfonyl chloride derivatives as raw materials . Similarly, the synthesis of N-substituted benzenesulfonamides has been reported, which includes the use of alcohols as alkylating agents in a transition-metal-catalyzed "hydrogen autotransfer" process . These methods could potentially be adapted for the synthesis of "N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. X-ray crystallographic studies have been conducted to understand the binding of N-substituted benzenesulfonamides to enzymes, revealing the importance of the sulfonamide zinc binding group . The molecular structure of these compounds plays a crucial role in their biological activity and interaction with target enzymes.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, including N-alkylation, amidation, and rearrangement reactions. The N-alkylation of aminobenzenesulfonamides with alcohols has been shown to be an efficient method for producing amino-(N-alkyl)benzenesulfonamides . Additionally, the acid-catalyzed rearrangement of 3-(α-aminobenzyl)quinoxalin-2(1H)-one with ethyl acetoacetate has been reported to yield benzimidazole derivatives . These reactions demonstrate the chemical versatility of benzenesulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their solubility, stability, and reactivity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network, which could impact its physical properties . The antiproliferative activity of certain benzenesulfonamide derivatives against various cancer cell lines has been linked to their structure-activity relationship, indicating the importance of their chemical properties in biological contexts .

Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Activities

Compounds structurally related to N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide have been synthesized and evaluated for their potential in treating various diseases. For example, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against several human tumor cell lines, with one compound showing significant apoptotic potential through cell cycle arrest and caspase activation (Żołnowska et al., 2018). Another study synthesized quinoline clubbed with sulfonamide moiety as antimicrobial agents, showing high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Neuroprotection and Enzyme Inhibition

Compounds with quinoxaline and benzenesulfonamide structures have shown promise in neuroprotection and enzyme inhibition applications. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, was identified as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia (Sheardown et al., 1990). Similarly, N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), revealing significant insights into their inhibition mechanism (Di Fiore et al., 2011).

Photodynamic Therapy

The new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy applications in cancer treatment due to its good fluorescence properties and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Transfer Hydrogenation Catalysts

N-(Quinoline-8-yl-aryl)benzenesulfonamides and their ruthenium complexes have been synthesized and shown to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, demonstrating good activity and offering potential applications in synthetic chemistry (Dayan et al., 2013).

Mecanismo De Acción

Target of Action

Quinoxaline derivatives have been reported to interact with a variety of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been shown to exhibit promising activity against alpha-glucosidase and alpha-amylase . This suggests that the compound may interact with these enzymes, potentially inhibiting their activity.

Biochemical Pathways

Given the reported activity against alpha-glucosidase and alpha-amylase , it can be inferred that the compound may influence carbohydrate metabolism.

Result of Action

Based on the reported activity of similar quinoxaline derivatives , it can be speculated that the compound may exert inhibitory effects on certain enzymes, potentially leading to alterations in cellular metabolic processes.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide is not clearly defined in the available literature. Factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action.

This compound, like other quinoxaline derivatives, holds promise for a wide range of biological applications, and continued research in this area is warranted .

Propiedades

IUPAC Name |

N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-2-26-14-8-13-20-18-19(22-17-12-7-6-11-16(17)21-18)23-27(24,25)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVJJGORIMCNDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

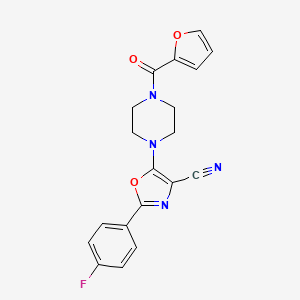

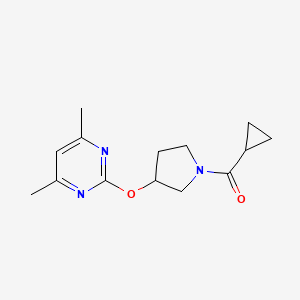

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)

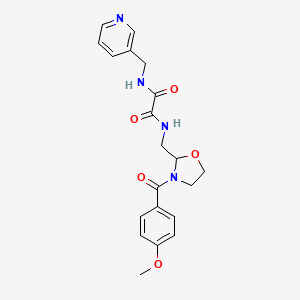

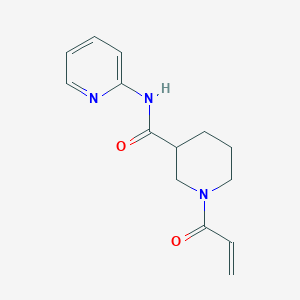

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3006023.png)

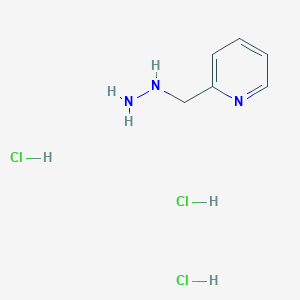

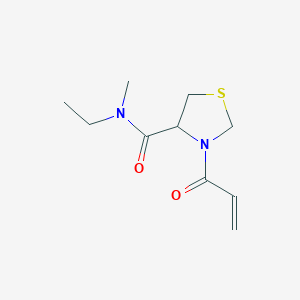

![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)

![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)